

Application Note: NMR Spectroscopic Analysis of Octyl 3-aminopyridine-2-carboxylate

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Compound of Interest

Compound Name:

Cat. No.:

Octyl 3-aminopyridine-2carboxylate

B12549035

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Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. The aminopyridine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1] Derivatives of aminopyridine carboxylic acids, in particular, have been investigated for their potential as anticancer and antimicrobial agents.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This application note provides a detailed protocol for the NMR analysis of Octyl 3-aminopyridine-2-carboxylate and presents predicted ¹H and ¹³C NMR data to facilitate its characterization.

Predicted NMR Data

Due to the novelty of **Octyl 3-aminopyridine-2-carboxylate**, experimental NMR data is not readily available in the public domain. Therefore, the following ¹H and ¹³C NMR data have been predicted based on the analysis of structurally similar compounds, including ethyl 3-aminopyridine-2-carboxylate and other substituted pyridines. This data serves as a reference for researchers synthesizing and characterizing this molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.90	dd	1H	H-6
~7.25	dd	1H	H-4
~7.18	dd	1H	H-5
~6.70	br s	2H	-NH2
~4.30	t	2H	-OCH ₂ -
~1.75	р	2H	-OCH ₂ CH ₂ -
~1.40 - 1.20	m	10H	-(CH ₂) ₅ -
~0.88	t	3H	-СНз

Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
~168.0	C=O
~155.0	C-3
~145.0	C-6
~138.0	C-2
~123.0	C-4
~118.0	C-5
~65.5	-OCH ₂ -
~31.8	-(CH2)6-CH2-CH3
~29.2	Methylene Carbons
~28.6	Methylene Carbons
~25.9	Methylene Carbons
~22.6	-CH2-CH3
~14.1	-CH₃

Experimental Protocols

The following protocols are recommended for the synthesis and NMR analysis of **Octyl 3-aminopyridine-2-carboxylate**.

Synthesis of Octyl 3-aminopyridine-2-carboxylate

The synthesis of **Octyl 3-aminopyridine-2-carboxylate** can be achieved via Fischer esterification of 3-aminopyridine-2-carboxylic acid with octanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or gaseous HCl).

Materials:

• 3-aminopyridine-2-carboxylic acid



- n-Octanol
- Concentrated sulfuric acid (or HCl gas)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Suspend 3-aminopyridine-2-carboxylic acid in an excess of n-octanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation



Materials:

- Purified Octyl 3-aminopyridine-2-carboxylate
- Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)
- Pipettes
- · Vortex mixer

Procedure:

- Weigh approximately 5-10 mg of the purified product.
- Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Instrumentation:

A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: ~16 ppm







Number of Scans: 16-64 (depending on sample concentration)

• Relaxation Delay: 1-2 seconds

• Acquisition Time: ~3-4 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

Solvent: CDCl₃

• Temperature: 298 K

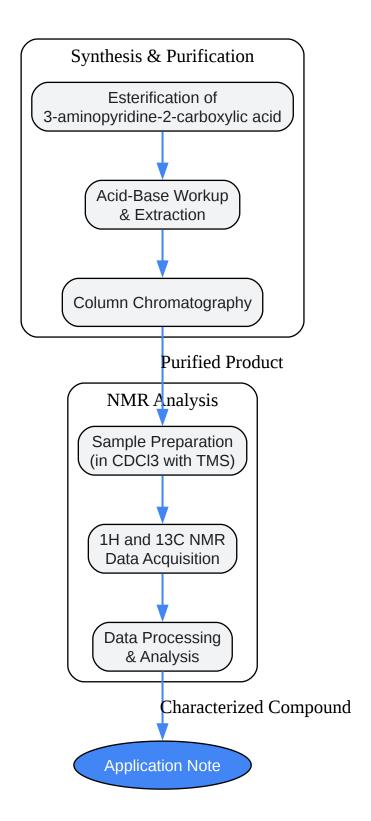
Spectral Width: ~240 ppm

• Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

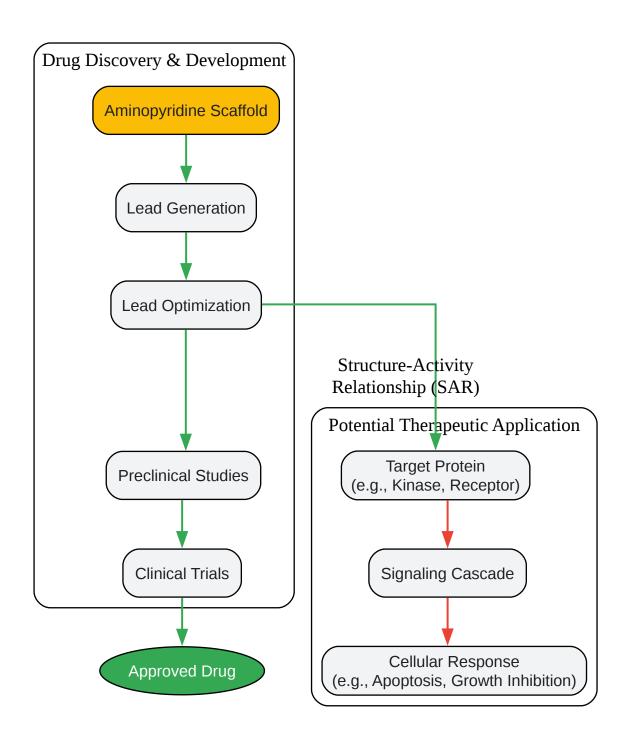
• Relaxation Delay: 2 seconds

Workflow and Pathway Diagrams









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References

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- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
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